molecular formula C18H16ClFN4O2S B2585962 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1216674-85-9

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2585962
CAS No.: 1216674-85-9
M. Wt: 406.86
InChI Key: COWVZGQTOMERGA-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a sophisticated chemical tool designed for biochemical and pharmacological research. With the molecular formula C18H16ClFN4O2S and a molecular weight of 406.86 g/mol, this compound belongs to a class of molecules known for their potent inhibitory activity against specific enzymes. Its core structure integrates a furan-2-carboxamide moiety linked via a propyl chain to a 1H-imidazole group, with the entire structure forming a hydrochloride salt for enhanced stability. The primary research value of this compound lies in its function as a selective inhibitor of thromboxane A2 (TxA2) synthetase. Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, making its synthesis a key target in the study of cardiovascular diseases, inflammation, and thrombotic disorders. The 1H-imidazol-1-yl group is a critical pharmacophore known to confer strong binding affinity to the thromboxane synthetase enzyme. The strategic placement of the 4-fluoro substituent on the benzothiazole ring is a common structural modification aimed at optimizing the molecule's pharmacokinetic properties and binding potency. Research into structurally related 1H-imidazol-1-yl-substituted heterocycles has demonstrated significant inhibitory effects on TxA2 production, suggesting a similar, potent mechanism of action for this compound. This makes this compound a valuable lead compound in medicinal chemistry for the development of novel anti-inflammatory and anti-thrombotic agents. It is intended for use in in vitro enzymatic assays, cell-based studies, and other non-clinical research to further elucidate the thromboxane pathway and evaluate potential therapeutic applications. This product is sold For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S.ClH/c19-13-4-1-6-15-16(13)21-18(26-15)23(17(24)14-5-2-11-25-14)9-3-8-22-10-7-20-12-22;/h1-2,4-7,10-12H,3,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWVZGQTOMERGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's structure, synthesis, biological mechanisms, and its implications in therapeutic applications.

Compound Structure and Synthesis

The compound features a complex structure characterized by the presence of an imidazole ring, a fluorobenzo[d]thiazole moiety, and a furan-2-carboxamide group. Its molecular formula is C22H22ClFN4O3SC_{22}H_{22}ClFN_{4}O_{3}S with a molecular weight of approximately 477.0 g/mol .

Synthesis Overview:
The synthesis typically involves multiple steps:

  • Formation of the Imidazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Synthesis of the Fluorobenzo[d]thiazole Moiety : Reaction of a fluorinated benzene derivative with a thiazole precursor.
  • Coupling Reactions : Final coupling of the imidazole and fluorobenzo[d]thiazole moieties with the furan-2-carboxamide group using coupling agents like EDC or DCC.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological pathways. The compound is believed to act as an inhibitor or activator of various enzymes and receptors, leading to significant downstream effects on cellular processes.

The mechanism primarily involves:

  • Enzyme Inhibition : Binding to active sites of enzymes, preventing substrate access.
  • Receptor Modulation : Altering receptor activity which can influence signaling pathways critical for cell function .

Biological Activity and Research Findings

Research has indicated that this compound exhibits promising biological activities across various assays:

  • Antiproliferative Activity : Studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties .
  • Antiparasitic Activity : The fluorinated derivatives have been explored for their effectiveness against parasitic infections, such as those caused by Taenia crassiceps, demonstrating enhanced lipophilicity and metabolic stability which contribute to their biological efficacy .
  • Cytotoxicity Studies : Evaluations against human cell lines have indicated low cytotoxicity while maintaining potent activity against target pathogens or cancer cells .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

StudyFindings
Study 1 Investigated antiproliferative effects on SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines; moderate inhibitory activities observed .
Study 2 Assessed antiparasitic activity against Taenia crassiceps; compounds showed enhanced lipophilicity leading to improved efficacy .
Study 3 Evaluated cytotoxicity against Vero cells; compounds demonstrated low toxicity while effectively reducing parasite survival rates .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride exhibit significant anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

A study demonstrated that thiazole derivatives could act as inhibitors of the protein Pin1, which is implicated in various cancers. The structure-activity relationship (SAR) studies revealed that modifications to the thiazole moiety could enhance inhibitory potency against cancer cell lines .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Thiazole derivatives have been evaluated for their antibacterial and antifungal activities. In vitro studies have reported that certain derivatives exhibit significant activity against various pathogenic strains, suggesting potential applications in treating infections .

Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related thiazole derivative in human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for conventional chemotherapeutics . The study highlighted the potential for developing these compounds into effective cancer therapies.

Antimicrobial Activity

In another investigation, a series of thiazole derivatives were tested against resistant strains of Staphylococcus aureus and Candida albicans. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Benzoamide Analogs

Compound ID Aromatic Substituent Key Properties
6 4-Fluorobenzamide Moderate tumor inhibition; M.p. 145–147°C
7 4-Trifluoromethylbenzamide Enhanced lipophilicity; lower yield (62%)
8 4-Nitrobenzamide High reactivity; unstable under acidic conditions
9 [1,1'-Biphenyl]-4-carboxamide Bulkier structure; reduced solubility
Target 4-Fluorobenzo[d]thiazol-2-yl Improved electron-withdrawing effects; potential for selective CA inhibition

The target compound’s benzo[d]thiazole core introduces a rigid, planar heterocycle, which may enhance binding to enzyme active sites (e.g., carbonic anhydrase) compared to the flexible benzamide analogs . The 4-fluoro substituent likely optimizes electronic and steric interactions, balancing activity and metabolic stability.

Benzimidazole-Based Analog ()

The compound N-({1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide () replaces the benzo[d]thiazole with a benzimidazole ring and incorporates a 4-chlorophenoxypropyl chain. Key differences include:

  • Benzimidazole vs. Benzo[d]thiazole : Benzimidazoles are associated with proton pump inhibition (e.g., omeprazole), whereas benzo[d]thiazoles are linked to kinase modulation .

Impurity Profiles and Pharmaceutical Considerations ()

Alfuzosin hydrochloride, a quinazoline derivative, shares a furan-2-carboxamide moiety with the target compound. Its impurity profile highlights the importance of stringent quality control:

  • Impurity A : Retains the furan-carboxamide group but lacks the benzo[d]thiazole ring.
  • Impurity D : Missing the furan moiety entirely, emphasizing structural specificity for activity.

The target’s hydrochloride salt formulation aligns with pharmaceutical standards (e.g., USP purity thresholds >99%), ensuring batch consistency and reduced toxicity .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks for fluorobenzo[d]thiazole (δ 160–165 ppm for C-F) and imidazole protons (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and thiazole ring vibrations .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection .

How can researchers address discrepancies in biological activity data across studies?

Advanced Research Focus
Contradictions in activity data (e.g., COX inhibition vs. cytotoxicity) require:

  • Dose-Response Validation : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. bromophenyl) .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies excluding non-validated sources (e.g., BenchChem) .

What are the solubility and stability profiles of this compound under varying conditions?

Q. Basic Research Focus

  • Solubility : Test in DMSO (stock solutions), aqueous buffers (pH 2–9), and ethanol. Hydrochloride salts typically exhibit improved aqueous solubility .
  • Stability : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. Protect from light due to fluorobenzothiazole’s UV sensitivity .

What strategies enhance regioselective functionalization of the imidazole-thiazole core?

Q. Advanced Research Focus

  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate imidazole at the N1 position, enabling selective alkylation .
  • Protecting Groups : Introduce Boc (tert-butyloxycarbonyl) on imidazole to direct acylation to the thiazole nitrogen .
  • Microwave-Assisted Synthesis : Improve yield and selectivity in SNAr (nucleophilic aromatic substitution) reactions .

How can researchers ensure reproducibility in synthetic protocols?

Q. Basic Research Focus

  • Detailed Experimental Logs : Document reaction parameters (e.g., solvent purity, stirring rate, temperature gradients) .
  • Cross-Lab Validation : Share samples with independent labs for NMR and LC-MS verification .
  • Quality Control : Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC analysis .

What advanced methodologies enable efficient scale-up of synthesis?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous flow reactors minimize exothermic risks in Friedel-Crafts reactions and improve mixing .
  • Membrane Separation : Purify intermediates via nanofiltration to remove unreacted reagents .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

How can researchers design analogs with improved pharmacokinetic properties?

Q. Advanced Research Focus

  • Bioisosteric Replacement : Substitute the furan carboxamide with thiophene or pyridine to modulate logP .
  • Prodrug Strategies : Convert the hydrochloride salt to ester prodrugs for enhanced oral bioavailability .
  • Molecular Dynamics Simulations : Predict binding affinities to cytochrome P450 enzymes for metabolic stability .

What are the challenges in characterizing degradation products?

Q. Advanced Research Focus

  • LC-HRMS : Identify hydrolytic degradation products (e.g., free carboxylic acid from carboxamide cleavage) .
  • Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and thermal stress .
  • Isolation via Prep-HPLC : Collect degradation impurities for structural elucidation via 2D NMR .

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